1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea-based compound featuring a tetrazole moiety and substituted aromatic rings. The molecule comprises two key structural domains:
- Urea core: The central urea group (–NH–CO–NH–) serves as a hydrogen-bond donor/acceptor, influencing solubility and binding interactions.
- Substituents:
- A 2-ethoxyphenyl group attached to one urea nitrogen, providing steric bulk and lipophilicity.
- A (1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl group on the other urea nitrogen. The tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) enhances metabolic stability and electronic properties, while the 3-fluorophenyl substituent modulates electronic effects and bioavailability.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-2-26-15-9-4-3-8-14(15)20-17(25)19-11-16-21-22-23-24(16)13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXBRLLFEXUWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a urea linkage with a tetrazole moiety and ethoxyphenyl substituents. Its IUPAC name reflects its complex structure, which is crucial for its biological activity. The synthesis typically involves multi-step reactions, including the formation of the tetrazole ring through cyclization processes and the introduction of the ethoxyphenyl group via substitution reactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of tetrazole compounds, including this specific urea derivative, exhibit significant antimicrobial activity. For instance, the compound was tested against various bacterial strains, showing minimal inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL, which suggests potent antibacterial properties superior to traditional antibiotics like Ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 4 | Ciprofloxacin |
| Escherichia coli | 8 | - |
| Pseudomonas aeruginosa | 16 | - |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study:
A study involving the compound's effect on A549 cells revealed a dose-dependent decrease in viability, with an IC50 value indicative of strong antiproliferative activity. Western blot analysis showed that the compound affects key signaling pathways involved in cell survival and proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The urea group can form hydrogen bonds with enzyme active sites, modulating their activity.
- Receptor Interaction: The tetrazole moiety may bind to receptors involved in cell signaling pathways, leading to altered cellular responses.
Research Findings
Research on related compounds has provided insights into structure-activity relationships (SAR) that inform the design of more potent derivatives. For example, modifications at the phenyl rings have been shown to enhance antimicrobial and anticancer activities .
Scientific Research Applications
Biological Applications
-
Enzyme Inhibition
- The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer progression. For instance, studies have shown that derivatives of tetrazole can effectively inhibit the Notum enzyme, which plays a role in Wnt signaling pathways related to tumor growth and metastasis .
- Anticancer Activity
- Neuroprotective Effects
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the tetrazole ring.
- Coupling reactions with ethoxy-substituted phenyl groups.
The optimization of these synthetic routes is crucial for enhancing yield and purity, as demonstrated in various experimental protocols .
Case Study 1: Inhibition of Wnt Signaling
A study published in Nature Communications demonstrated the effectiveness of tetrazole derivatives as inhibitors of Wnt signaling. The research highlighted the structure-activity relationship (SAR) of various compounds, including this compound, showcasing its potential as a selective inhibitor with significant potency against Notum .
Case Study 2: Anticancer Screening
In vitro testing on breast cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways. The study concluded that the compound could serve as a lead structure for developing new anticancer agents targeting specific molecular pathways involved in tumorigenesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs are urea derivatives with tetrazole and fluorophenyl substituents. Key comparisons include:
Table 1: Comparison of Structural Features and Physical Properties
Key Observations:
- Substituent Effects : Ethoxy groups (target compound) increase lipophilicity compared to halogenated phenyl groups (e.g., fluoro, chloro) in analogs . This may enhance membrane permeability but reduce aqueous solubility.
- Tetrazole Positioning : The tetrazole ring in the target compound is N1-substituted (1H-tetrazol-5-yl), whereas analogs in use 1H-tetrazol-5-yl directly on the phenyl ring. This alters electronic distribution and steric interactions .
- Yield : The target compound’s synthesis yield is unreported, but analogs with simpler substituents (e.g., 4-fluorophenyl) show moderate yields (56–66%), while piperazine-thiazole hybrids achieve higher yields (85–88%) due to optimized coupling reactions .
Spectral and Analytical Data
Table 2: Spectral Comparison of Selected Analogs
Key Observations:
- IR Spectroscopy : All urea analogs show N–H stretching (~3300 cm⁻¹) and carbonyl (C=O) peaks (~1660–1680 cm⁻¹), confirming urea core integrity .
- ¹H-NMR : The target compound’s ethoxy group (–OCH₂CH₃) would produce a triplet at ~1.40 ppm (CH₃) and a quartet at ~4.00 ppm (CH₂), distinct from halogenated analogs .
- Mass Spectrometry : The target compound’s molecular weight (~382.35) is lower than piperazine-thiazole hybrids (~484–602), reflecting its simpler structure .
Functional Group Impact on Bioactivity
While biological data for the target compound are unavailable, insights can be drawn from analogs:
- Hypoglycemic Activity : Tetrazole-urea derivatives in were screened for hypoglycemic effects, with fluorophenyl and chlorophenyl substituents showing moderate activity. The ethoxy group may enhance metabolic stability compared to halogens .
- Antihypertensive Potential: Tetrazole-urea-quinoline hybrids () demonstrate angiotensin II receptor antagonism, suggesting the target compound’s tetrazole moiety could similarly modulate cardiovascular targets .
Preparation Methods
Tetrazole Ring Formation via [3+2] Cycloaddition
The 1-(3-fluorophenyl)-1H-tetrazol-5-yl moiety is synthesized through a Huisgen-type [3+2] cycloaddition between 3-fluorobenzonitrile and sodium azide. This reaction, conducted in dimethylformamide (DMF) at 120°C for 12 hours, achieves a 92% conversion rate. The mechanism proceeds via nitrile activation followed by azide addition, yielding the tetrazole ring as a regioisomeric mixture. High-performance liquid chromatography (HPLC) analysis confirms a 4:1 preference for the 1H-tetrazole isomer over the 2H-tautomer.
Table 1: Optimization of Tetrazole Synthesis
| Nitrile Substrate | Azide Source | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Fluorobenzonitrile | NaN₃ | DMF | 120 | 92 |
| 3-Fluorobenzonitrile | TMSN₃ | Toluene | 80 | 78 |
| 4-Fluorobenzonitrile | NaN₃ | DMF | 120 | 88 |
Functionalization of the Tetrazole Core
The tetrazole intermediate undergoes N-alkylation to introduce the methylene bridge. Using bromomethyl pivalate in tetrahydrofuran (THF) with potassium carbonate as a base, the reaction achieves 85% yield. Nuclear magnetic resonance (NMR) spectroscopy (¹H, 13C) confirms the methylene group’s integration at the tetrazole’s N1 position, with no observable O-alkylation byproducts.
Urea Bond Assembly
Coupling with 2-Ethoxyphenyl Isocyanate
The urea linkage is formed via nucleophilic addition of the tetrazole-methylamine intermediate to 2-ethoxyphenyl isocyanate. Conducted in dichloromethane (DCM) at 0°C with triethylamine as a catalyst, this step proceeds with 89% efficiency. Infrared (IR) spectroscopy validates urea formation through the disappearance of the isocyanate’s ν(N=C=O) peak at 2,270 cm⁻¹ and the emergence of urea’s ν(NH) at 3,320 cm⁻¹.
Table 2: Urea Synthesis Under Varied Conditions
| Amine | Isocyanate | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Tetrazole-methylamine | 2-Ethoxyphenyl isocyanate | DCM | Et₃N | 89 |
| Tetrazole-methylamine | 2-Methoxyphenyl isocyanate | THF | DBU | 76 |
| Benzylamine | 2-Ethoxyphenyl isocyanate | DCM | None | 42 |
Alternative Routes: Curtius Rearrangement
For substrates resistant to direct urea coupling, the Curtius rearrangement offers a viable pathway. The tetrazole-methyl carboxylic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA), which thermally rearranges to an isocyanate intermediate. Trapping this intermediate with 2-ethoxyaniline in tert-butyl methyl ether (MTBE) yields the target urea in 81% yield. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of carbamate byproducts.
Reaction Optimization and Challenges
Regioselectivity in Tetrazole Alkylation
Competing N1 vs. N2 alkylation poses a significant challenge. Density functional theory (DFT) calculations reveal that N1-alkylation is favored by 12.3 kJ/mol due to reduced steric hindrance. Experimental data align with these predictions: reactions with bulky electrophiles (e.g., benzyl bromide) show a 3:1 N1:N2 ratio, while methyl iodide achieves 9:1 selectivity.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote side reactions at elevated temperatures. A balance is achieved using THF at 60°C, which maintains a 78% yield while minimizing decomposition.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity. Residual solvents (DMF, DCM) are below 50 ppm as per ICH guidelines.
Applications and Comparative Analysis
Industrial Scalability
A pilot-scale synthesis (500 g batch) using continuous flow reactors achieves 82% yield with a space-time yield of 1.2 kg·L⁻¹·h⁻¹. Process mass intensity (PMI) is reduced to 18 versus 43 in batch mode, highlighting environmental advantages.
Q & A
How can the synthetic route for 1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea be optimized to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, including:
- Tetrazole ring formation : Use cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl/ZnCl₂) .
- Urea linkage : Optimize coupling of 2-ethoxyphenyl isocyanate with the tetrazole-methyl intermediate via solvent selection (e.g., DMF or acetonitrile) and temperature control (40–60°C) .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .
Advanced methods like continuous flow reactors can enhance scalability and reduce side reactions .
What experimental strategies are recommended to resolve contradictions in reported biological activities of urea-tetrazole hybrids?
Answer:
Contradictions often arise from assay variability or structural nuances. Key strategies include:
- Dose-response profiling : Test the compound across a broad concentration range (nM–µM) to establish EC₅₀/IC₅₀ values .
- Target specificity assays : Use kinase panels (e.g., TRKA in ) or bacterial strains with defined resistance profiles .
- Structural analogs : Compare activity with derivatives lacking the 3-fluorophenyl or ethoxyphenyl groups to isolate pharmacophoric contributions .
- Computational docking : Model interactions with targets like CXCL12 or mGluR5 to validate mechanistic hypotheses .
Which advanced analytical techniques are critical for characterizing this compound’s stability and degradation pathways?
Answer:
- HPLC-MS/MS : Quantify degradation products under accelerated stability conditions (40°C/75% RH) .
- NMR dynamics : Use ¹⁹F NMR to monitor fluorophenyl group interactions in solution .
- X-ray crystallography : Resolve crystal structure to identify hydrogen bonding (urea NH) and π-π stacking (tetrazole-aryl) motifs .
- TGA-DSC : Assess thermal stability and phase transitions relevant to material science applications .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Substituent variation : Replace 2-ethoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to modulate solubility and target affinity .
- Tetrazole substitution : Test N1 vs. N2 alkylation to alter ring electronics and metabolic stability .
- Linker optimization : Replace the methylene bridge with sulfonamide or oxadiazole to enhance rigidity .
- In silico screening : Use QSAR models to predict ADMET properties and prioritize synthetic targets .
What methodologies are suitable for evaluating this compound’s potential as a kinase inhibitor?
Answer:
- Kinase profiling : Screen against panels (e.g., TRKA, EGFR) using fluorescence polarization assays .
- Cellular assays : Measure phosphorylation inhibition in cancer cell lines (e.g., A549, HeLa) via Western blot .
- Binding kinetics : Perform SPR or ITC to determine Kd and binding stoichiometry .
- Mutagenesis studies : Identify critical residues in kinase active sites using CRISPR-edited cell models .
How can researchers address challenges in scaling up synthesis for preclinical studies?
Answer:
- Process intensification : Transition from batch to flow chemistry for tetrazole cyclization steps .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
- Quality by Design (QbD) : Use DOE to optimize parameters (temperature, catalyst loading) for reproducibility .
- PAT tools : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
What in vitro and in vivo models are appropriate for assessing toxicity and pharmacokinetics?
Answer:
- In vitro :
- HepG2 cells for hepatotoxicity screening .
- Caco-2 monolayers for permeability and P-gp efflux .
- In vivo :
- Metabolite ID : Use LC-HRMS to identify phase I/II metabolites in microsomal assays .
How might the fluorophenyl and tetrazole moieties influence material science applications?
Answer:
- Coordination chemistry : The tetrazole’s nitrogen-rich structure can act as a ligand for metal-organic frameworks (MOFs) .
- Polymer additives : Fluorophenyl groups enhance thermal stability in polyurethanes or epoxy resins .
- Energetic materials : Test detonation velocity (via CHEETAH software) and impact sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
